molecular formula C6H13N3O3 B12403572 L-Citrulline-d7

L-Citrulline-d7

Cat. No.: B12403572
M. Wt: 182.23 g/mol
InChI Key: RHGKLRLOHDJJDR-BFEYZEMLSA-N
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Description

L-Citrulline-d7 is a deuterated form of L-citrulline, an amino acid that plays a significant role in the urea cycle and nitric oxide production. The deuterium labeling (d7) is used in various scientific studies to trace and analyze metabolic pathways. L-citrulline itself is a non-essential amino acid, meaning the body can synthesize it. It is found in foods like watermelon and is also produced endogenously from L-arginine and L-ornithine.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Citrulline-d7 can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salts under alkaline conditions to protect the α-amino group, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release L-citrulline in satisfactory yield .

Industrial Production Methods

Industrial production of L-citrulline typically involves the hydrolysis of L-arginine under alkaline conditions. this method can produce by-products such as ornithine and urea, which can reduce the purity of the final product. The removal of copper from the copper-amino acid complex by treatment with hydrogen sulfide is hazardous and may result in environmental pollution .

Chemical Reactions Analysis

Types of Reactions

L-Citrulline-d7 undergoes various chemical reactions, including:

    Oxidation: L-citrulline can be oxidized to form nitric oxide and L-arginine.

    Reduction: It can be reduced back to L-arginine in the presence of specific enzymes.

    Substitution: The amino groups in L-citrulline can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitric oxide and L-arginine.

    Reduction: L-arginine.

    Substitution: Various derivatives depending on the reagents used.

Scientific Research Applications

L-Citrulline-d7 is used in various scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways of amino acid metabolism.

    Biology: Helps in studying the role of nitric oxide in biological systems.

    Medicine: Investigated for its potential benefits in cardiovascular health, muscle metabolism, and immune function.

    Industry: Used in the production of dietary supplements and functional foods

Mechanism of Action

L-Citrulline-d7 is converted to L-arginine by the enzyme argininosuccinate synthase. L-arginine is then used as a substrate for nitric oxide production by nitric oxide synthase. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Citrulline-d7 is unique due to its deuterium labeling, which makes it an excellent tool for tracing and studying metabolic pathways. This labeling allows for precise and accurate analysis in various scientific research applications, making it a valuable compound in both basic and applied sciences.

Properties

Molecular Formula

C6H13N3O3

Molecular Weight

182.23 g/mol

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid

InChI

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2,4D

InChI Key

RHGKLRLOHDJJDR-BFEYZEMLSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)N)N

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N

Origin of Product

United States

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